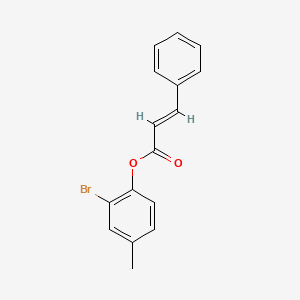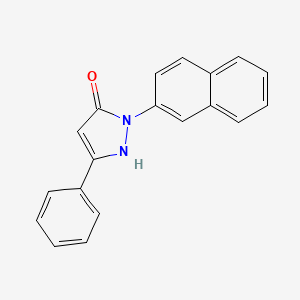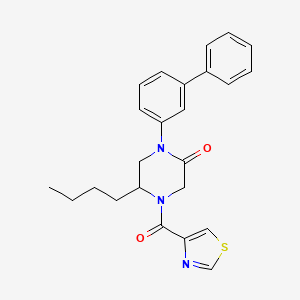![molecular formula C17H14ClN5O4S B5587799 4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)
4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Triazole derivatives, including the specified compound, are of significant interest in organic chemistry due to their versatile biological activities and applications in various chemical reactions. The compound belongs to a broader class known for its varied chemical and physical properties, contributing to research in medicinal chemistry, materials science, and catalysis.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, condensation with aldehydes, and substitutions at various positions of the triazole ring. For example, the reaction of 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol with 4-nitrophenyl-1H-1,2,3-triazol-4-yl ethanone in the presence of a catalyst yields a structurally similar compound in a high yield, demonstrating the general approach to synthesizing such molecules (Abdel-Wahab et al., 2023).
Molecular Structure Analysis
X-ray diffraction techniques and density functional theory (DFT) calculations are common methods for analyzing the molecular structure of triazole derivatives. These studies reveal the dihedral angles between the triazole ring and attached phenyl rings, hydrogen bonding patterns, and the overall three-dimensional arrangement of molecules in the crystal lattice. Such structural information is crucial for understanding the compound's reactivity and interactions with biological targets (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, including N-alkylation, acylation, and coupling reactions, which modify their chemical properties and biological activity. The presence of amino, thiol, and nitro groups in the compound facilitates diverse chemical transformations, enabling the synthesis of a wide array of derivatives with potential biological activities. For example, the compound's ability to form hydrogen bonds and π-π interactions contributes to its reactivity and utility in synthesizing more complex molecules (Srivastava et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituent groups. For instance, the introduction of dimethoxyphenyl groups can affect the compound's solubility in organic solvents and its thermal stability, critical parameters for its application in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties of the compound, including acidity, basicity, and redox behavior, are dictated by the functional groups attached to the triazole ring. These properties are essential for the compound's interactions with biological molecules, determining its pharmacological activity and potential as a therapeutic agent. Studies on similar compounds reveal insights into their reactivity patterns, offering a basis for predicting the behavior of the specified compound in chemical and biological systems.
Synthesis and Characterization
Abdel-Wahab et al. discuss the synthesis and structural characterization of a related triazole compound, highlighting the typical methods and analytical techniques used in such studies (Abdel-Wahab et al., 2023).
Molecular Structure Analysis
Șahin et al. provide an in-depth analysis of the molecular structure of a triazole derivative, employing X-ray diffraction and DFT calculations to elucidate the compound's geometry and intermolecular interactions (Șahin et al., 2011).
Chemical Reactions and Properties
Srivastava et al. explore the synthesis, spectral features, and theoretical analysis of a triazole compound, shedding light on its chemical reactivity and potential biological activities (Srivastava et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O4S/c1-26-14-6-4-11(8-15(14)27-2)16-20-21-17(28)22(16)19-9-10-3-5-12(18)13(7-10)23(24)25/h3-9H,1-2H3,(H,21,28)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHUEVPKXLFYCH-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)
![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)
![{3-propyl-1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587756.png)



![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)

![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)
